

## The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06424439 |           |
| Cat. No.:            | B15613075   | Get Quote |

#### **Abstract**

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. This guide provides an in-depth examination of DGAT2's function, regulation, and physiological significance in lipid metabolism. We will explore its enzymatic properties, its distinct role compared to its isoform DGAT1, and its implication as a major therapeutic target for metabolic diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes. This document consolidates quantitative data from preclinical and clinical studies, details key experimental methodologies for its study, and presents visual diagrams of its core pathways and workflows to serve as a comprehensive resource for the scientific community.

#### **Core Function and Enzymatic Activity of DGAT2**

DGAT2 is an acyl-CoA-dependent acyltransferase that esterifies a fatty acyl-CoA molecule with the free hydroxyl group on the sn-3 position of 1,2-diacylglycerol (DAG) to form a triacylglycerol (triglyceride, TG).[1] This reaction represents the terminal step of the canonical Kennedy pathway for de novo TG synthesis. While another enzyme, DGAT1, catalyzes the same reaction, DGAT1 and DGAT2 are encoded by different genes, share no sequence homology, and possess distinct biochemical properties and physiological roles.[2] DGAT2 is considered responsible for the synthesis of the bulk of the body's triglycerides and is essential for survival; global knockout of the Dgat2 gene in mice results in a severe reduction in TG levels and perinatal lethality.[3][4]



The enzyme is primarily located in the endoplasmic reticulum (ER), but has also been found in mitochondria-associated membranes and can translocate to the surface of lipid droplets to facilitate their expansion.[1][5][6]



Click to download full resolution via product page

**Fig. 1:** The Kennedy Pathway for Triglyceride Synthesis.

# Quantitative Data on DGAT2 Function and Expression

### **Enzyme Kinetics and Tissue Activity**

DGAT2 generally exhibits a lower Michaelis constant (Km) for its substrates compared to DGAT1, suggesting it is efficient at lower substrate concentrations.[4] This has led to the hypothesis that DGAT2 is primarily responsible for TG storage under basal conditions.



| Parameter      | Value                   | Substrate                    | Source<br>Organism/Syst<br>em           | Reference |
|----------------|-------------------------|------------------------------|-----------------------------------------|-----------|
| Apparent Km    | 7.7 ± 1.1 μM            | 1,2-Dioleoyl-sn-<br>glycerol | Human DGAT2<br>in Sf9 cell<br>membranes | [7]       |
| Apparent Km    | 6.8 ± 1.0 μM            | Oleoyl-CoA                   | Human DGAT2<br>in Sf9 cell<br>membranes | [7]       |
| Apparent Ki*   | 16.7 nM                 | PF-06424439<br>(Inhibitor)   | Human DGAT2                             | [8]       |
| RNA Expression | Group Enriched          | -                            | Human Adipose<br>Tissue, Liver,<br>Skin | [9]       |
| mRNA Level     | Highest among 8 tissues | -                            | Pigeon<br>Subcutaneous<br>Fat           | [10]      |

Kiapp: Overall apparent inhibition constant for a slowly reversible, time-dependent inhibitor.

## Effects of DGAT2 Inhibition and Deletion on Lipid Profiles

Modulation of DGAT2 activity has profound effects on cellular and systemic lipid homeostasis. Genetic deletion or pharmacological inhibition consistently leads to a significant reduction in hepatic steatosis.



| Model /<br>Intervention                   | Tissue <i>l</i><br>System                       | Parameter<br>Measured                        | Quantitative<br>Change                                 | Reference |
|-------------------------------------------|-------------------------------------------------|----------------------------------------------|--------------------------------------------------------|-----------|
| Hepatocyte-<br>specific Dgat2<br>knockout | Mouse Liver                                     | Triglycerides<br>(TG)                        | ~70% reduction<br>vs. control on<br>FPC diet           | [11]      |
| Dgat1/Dgat2<br>double knockout            | Mouse<br>Embryonic<br>Fibroblast<br>Adipocytes  | Total<br>Triglycerides<br>(TG)               | ~95% reduction<br>(16 vs. 298<br>nmol/mg protein)      | [3]       |
| Dgat2 siRNA<br>knockdown                  | C2C12 Myotubes                                  | [14C]-oleic acid<br>incorporation into<br>TG | 67.6% decrease<br>vs. control                          | [12]      |
| DGAT2 inhibitor<br>(IONIS-<br>DGAT2Rx)    | Human Patients<br>with NAFLD<br>(Phase 2 Trial) | Hepatic Fat<br>Fraction (MRI-<br>PDFF)       | -4.2% absolute reduction vs. placebo                   | [13]      |
| DGAT2 inhibitor<br>(PF-06427878)          | Healthy Human<br>Adults                         | Hepatic Fat<br>Fraction (MRI-<br>PDFF)       | Significant<br>reduction from<br>baseline at day<br>14 | [14]      |
| DGAT2 inhibitor                           | Rat Liver ER                                    | Phosphatidyletha nolamine (PE)               | Significant increase vs. control                       |           |
| DGAT2 inhibitor                           | Rat Liver ER                                    | Diacylglycerol<br>(DAG)                      | No significant<br>change                               |           |

### **Regulation of DGAT2 Expression and Activity**

The expression of the DGAT2 gene is tightly controlled by key metabolic transcription factors, linking its activity directly to nutrient status. High carbohydrate intake, leading to increased glucose and insulin levels, robustly induces DGAT2 expression in the liver.

• Transcriptional Regulation:

#### Foundational & Exploratory





- SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): While historically considered a
  primary regulator of lipogenic genes, recent evidence suggests a more complex
  relationship. DGAT2 inhibition has been shown to suppress the cleavage and activation of
  SREBP-1, thereby reducing the expression of SREBP-1c and its target genes in a
  feedback loop. This effect appears to be mediated by an increase in
  phosphatidylethanolamine (PE) in the ER membrane, which inhibits SREBP processing.
- ChREBP (Carbohydrate-Responsive Element-Binding Protein): In response to high glucose levels, ChREBP is a key activator of DGAT2 transcription in the liver.[13]
- C/EBPβ and C/EBPα (CCAAT/enhancer-binding proteins): These transcription factors play sequential roles in inducing and maintaining high levels of DGAT2 expression during adipocyte differentiation.





Click to download full resolution via product page

Fig. 2: Key Signaling Pathways Regulating DGAT2 Expression.

## **Experimental Protocols for the Study of DGAT2**



Accurate measurement of DGAT2 activity is fundamental to research in this field. The most common methods rely on quantifying the formation of triglycerides from labeled substrates in a microsomal preparation.

#### **Preparation of Microsomal Fractions**

Microsomes, which are vesicles formed from the endoplasmic reticulum, serve as the primary source of enzyme for in vitro DGAT activity assays.

Protocol: Microsomal Fractionation from Tissue

- Homogenization: Weigh ~100-400 mg of fresh or frozen tissue and homogenize on ice in 5 volumes of ice-cold Homogenization Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, supplemented with a protease inhibitor cocktail) using a Dounce homogenizer (10-15 strokes).
- Low-Speed Centrifugation: Transfer the homogenate to a pre-chilled microfuge tube.
   Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
- High-Speed Centrifugation: Carefully collect the supernatant (post-mitochondrial fraction) and transfer to a pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.
- Pellet Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the microsomal fraction.
- Washing & Resuspension: Carefully discard the supernatant. Resuspend the microsomal pellet in a suitable Storage Buffer (e.g., 50 mM Tris-HCl, 20% glycerol) and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

#### In Vitro DGAT2 Activity Assay (Radiometric)

This classic method offers high sensitivity by tracking the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

#### Materials:

• Enzyme Source: 20-50 µg of microsomal protein.



- Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl2 (lower MgCl2 concentrations favor DGAT2 activity over DGAT1).[4]
- Substrates:
  - 1,2-Dioleoyl-sn-glycerol (DAG): 200 μM final concentration (prepare stock in acetone).
  - [14C]Oleoyl-CoA: 25 μM final concentration (specific activity ~50 mCi/mmol).
- Stop Solution: Chloroform: Methanol (2:1, v/v).
- TLC System: Silica gel plates and a mobile phase of Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v).

#### Procedure:

- Prepare a master mix of Reaction Buffer and DAG in a microfuge tube. Add the microsomal protein.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding [14C]Oleoyl-CoA.
- Incubate at 37°C for 10-15 minutes (ensure the reaction is in the linear range).
- Stop the reaction by adding 1.5 mL of Stop Solution, followed by 0.5 mL of water to induce phase separation.
- Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase and dry it under a stream of nitrogen.
- Resuspend the lipid extract in  $\sim$ 50  $\mu$ L of chloroform and spot it onto a silica TLC plate alongside a non-radiolabeled triolein standard.
- Develop the plate in the TLC tank.
- Visualize the standard (e.g., with iodine vapor) to identify the triglyceride band.



- Scrape the silica corresponding to the product band from the sample lanes into a scintillation vial.
- Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

Fig. 3: Experimental Workflow for a Radiometric DGAT2 Assay.

#### **Lipid Analysis by Thin-Layer Chromatography (TLC)**

TLC is a robust and cost-effective method for separating the lipid products of a DGAT assay.

Protocol: Neutral Lipid Separation

- Plate Preparation: Use silica gel 60 plates. Gently draw an origin line with a pencil ~2 cm from the bottom.
- Sample Application: Spot the concentrated lipid extract onto the origin. Allow the solvent to fully evaporate between applications to keep the spot size small.
- Chamber Equilibration: Add the mobile phase (e.g., Hexane:Diethyl Ether:Acetic Acid 80:20:1) to a TLC chamber to a depth of ~1 cm. Place a filter paper wick inside to saturate the chamber atmosphere. Seal and let equilibrate for 15-20 minutes.
- Development: Place the TLC plate in the chamber, ensuring the origin is above the solvent line. Seal the chamber and allow the solvent front to migrate up the plate.
- Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the
  solvent front with a pencil and allow the plate to dry completely. Visualize lipid spots using
  iodine vapor or by spraying with a primuline solution and viewing under UV light. Nonpolar
  lipids like triglycerides will migrate furthest from the origin (higher Rf value) compared to
  more polar lipids like di- and mono-glycerides.

#### **Conclusion and Future Directions**

DGAT2 is a central and non-redundant enzyme in mammalian triglyceride metabolism. Its crucial role in partitioning fatty acids towards storage makes it a key regulator of energy homeostasis. The strong link between elevated DGAT2 activity, hepatic steatosis, and insulin



resistance has positioned it as a high-priority therapeutic target. The development of potent and selective DGAT2 inhibitors has shown significant promise in clinical trials for reducing liver fat in patients with MASLD.[13][14] Future research will continue to unravel the distinct functions of DGAT1 and DGAT2 in different tissues, explore the full therapeutic potential of dual DGAT1/DGAT2 inhibition, and further clarify the downstream signaling consequences of modulating this critical metabolic node. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in this vital area of research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aocs.org [aocs.org]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue expression of DGAT2 Summary The Human Protein Atlas [proteinatlas.org]







- 10. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Lipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613075#what-is-the-function-of-dgat2-in-lipid-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com